ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
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Overview
Description
Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate is a complex organic compound that features both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling through a sulfanylmethyl linkage. Common reagents used in these reactions include ethyl chloroformate, thiourea, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol. Substitution reactions can result in a variety of ester or amide derivatives .
Scientific Research Applications
Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(5-methyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
- Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
Uniqueness
Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate is unique due to the presence of both pyrimidine and imidazole rings, which confer distinct chemical and biological properties. The sulfanylmethyl linkage further enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5S/c1-3-6-9(18)16-13(17-10(6)19)23-5-7-8(11(20)22-4-2)15-12(21)14-7/h3-5H2,1-2H3,(H2,14,15,21)(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZJUPMQYGULIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(NC(=O)N2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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